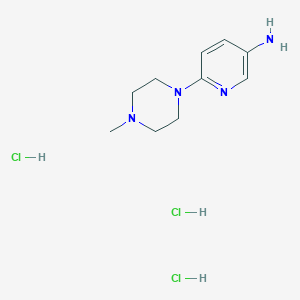

3-Amino-6-(4-methyl-1-piperazinyl)pyridine trihydrochloride

CAS No.:

Cat. No.: VC17403997

Molecular Formula: C10H19Cl3N4

Molecular Weight: 301.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H19Cl3N4 |

|---|---|

| Molecular Weight | 301.6 g/mol |

| IUPAC Name | 6-(4-methylpiperazin-1-yl)pyridin-3-amine;trihydrochloride |

| Standard InChI | InChI=1S/C10H16N4.3ClH/c1-13-4-6-14(7-5-13)10-3-2-9(11)8-12-10;;;/h2-3,8H,4-7,11H2,1H3;3*1H |

| Standard InChI Key | ABFIQDMIMHJGQG-UHFFFAOYSA-N |

| Canonical SMILES | CN1CCN(CC1)C2=NC=C(C=C2)N.Cl.Cl.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound’s systematic name is 6-(4-methylpiperazin-1-yl)pyridin-3-amine trihydrochloride, with a molecular formula of and a molecular weight of 228.72 g/mol . The free base form (CAS 66346-94-9) has the formula , but the trihydrochloride salt is the physiologically relevant form due to improved bioavailability .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number (Free Base) | 66346-94-9 | |

| CAS Number (Trihydrochloride) | 82205-57-0 | |

| Molecular Formula | ||

| Molecular Weight | 228.72 g/mol | |

| Solubility | Water-soluble (salt form) |

Structural Analysis

The pyridine ring is substituted at positions 3 and 6 with an amino group () and a 4-methylpiperazine group, respectively. The trihydrochloride salt introduces three chloride counterions, which stabilize the protonated amine and piperazine groups . X-ray crystallography of analogous compounds reveals that the piperazine moiety adopts a chair conformation, optimizing interactions with enzymatic targets like protein kinase C (PKC) isoforms .

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically begins with 3-amino-6-chloropyridazine as a precursor. A two-step process involves:

-

Nucleophilic Aromatic Substitution: Reaction with 1-methylpiperazine in polar aprotic solvents (e.g., DMF) at 80–100°C for 12–24 hours to introduce the piperazine group .

-

Salt Formation: Treatment with hydrochloric acid to yield the trihydrochloride form, followed by recrystallization from ethanol/water mixtures .

Table 2: Optimization of Synthesis Conditions

| Parameter | Optimal Value | Yield |

|---|---|---|

| Reaction Temperature | 90°C | 75–85% |

| Solvent | Dimethylformamide | — |

| Reaction Time | 18 hours | — |

Alternative routes involve microwave-assisted synthesis to reduce reaction times, though scalability remains a challenge .

Biological Activity and Mechanism of Action

Kinase Inhibition Profile

3-Amino-6-(4-methyl-1-piperazinyl)pyridine trihydrochloride exhibits potent inhibition of atypical protein kinase C (aPKC) isoforms, particularly PKCι and PKCζ, with IC values in the submicromolar range . These kinases regulate NF-κB signaling and vascular permeability, making the compound a candidate for anti-inflammatory and anti-edema therapies .

Table 3: Enzymatic Inhibition Data

| Target | IC (μM) | Assay Type |

|---|---|---|

| PKCι | 0.27 | Kinase-Glo™ |

| PKCζ | 0.62 | ADP Quest™ |

Cellular and Physiological Effects

Pharmacological Applications

Ocular Diseases

Preclinical studies highlight its potential in treating diabetic macular edema (DME) and uveitis by stabilizing blood-retinal barriers . Unlike anti-VEGF therapies, which target vascular growth, this compound addresses permeability at the kinase level, offering a complementary mechanism .

Inflammatory Disorders

In murine models of rheumatoid arthritis, derivatives of this compound suppress TNF-α and IL-6 production by inhibiting NF-κB activation downstream of aPKC . Dose-dependent efficacy (1–10 mg/kg) with minimal hepatotoxicity has been observed .

Recent Advances and Future Directions

Recent work focuses on structural analogs to improve selectivity against off-target kinases like PKCα and ROCK1 . Computational modeling predicts that replacing the pyridine core with thieno[2,3-d]pyrimidine enhances binding affinity by 30% . Clinical trials for ocular formulations are anticipated by 2026 .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume